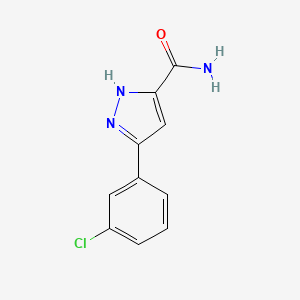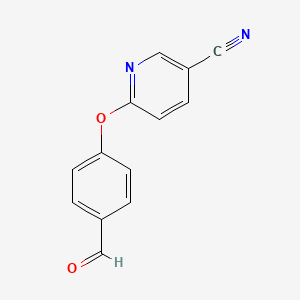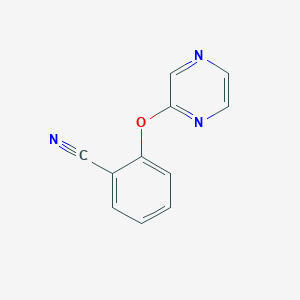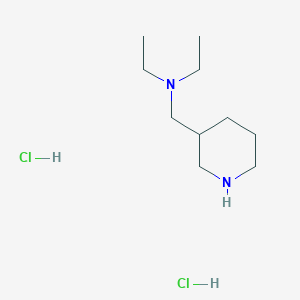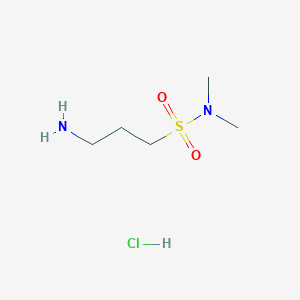
(N,N,dimethyl)-(3-aminopropyl)sulfonamide hydrochloride
概要
説明
“(N,N,dimethyl)-(3-aminopropyl)sulfonamide hydrochloride” is an organosulfur compound with sulfur-nitrogen bonds . It belongs to the group of sulfonamides, which have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and more .
Synthesis Analysis
The synthesis of sulfonamides like “this compound” has been achieved through the oxidative coupling of thiols and amines . This method is efficient, environmentally friendly, and economical, as it synthesizes structurally diverse sulfonamides in a single step without requiring additional pre-functionalization and de-functionalization steps .Molecular Structure Analysis
Sulfonamides are a sulfur (VI) species bearing a tetrahedral sulfur center, with four different groups attached . The stereogenic sulfur center of sulfonamides can act as viable chiral templates that can be employed in asymmetric syntheses .Chemical Reactions Analysis
Sulfonamides undergo many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, they can be nitrated to produce derivatives with multiple nitro groups .科学的研究の応用
Sulfonamide Compounds and Clinical Applications
Sulfonamides have been foundational in the development of synthetic bacteriostatic antibiotics, widely used in treating bacterial infections. These compounds have evolved significantly, leading to a broad spectrum of bioactive sulfonamide derivatives with wide medicinal applications. Research indicates these derivatives, including metal supermolecular complexes, display potent antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, antiepileptic properties, and more. This versatility underlines the immense development value of sulfonamide compounds in medicinal chemistry, offering promising prospects for new drug molecules with high activity and low toxicity (Shichao et al., 2016).
Sulfonamides and Photodynamic Therapy
Sulfonamide compounds have also been explored in enhancing the efficacy of photodynamic therapy (PDT), a treatment modality used for various conditions including cancer. The review by Gerritsen et al. highlights the role of sulfonamides in pretreatment procedures to increase the accumulation of protoporphyrin IX, a photosensitizer in PDT. The article outlines various methods and additives, including sulfonamides, that can improve clinical outcomes of PDT by optimizing intralesional content of the photosensitizer (Gerritsen et al., 2008).
Sulfonamide Inhibitors in Modern Therapeutics
More recently, the range of sulfonamide inhibitors has expanded, with these compounds playing crucial roles in modern therapeutics. They serve as inhibitors for enzymes like tyrosine kinase, HIV protease-1, histone deacetylase 6, protein tyrosine phosphatase 1B, and others. The therapeutic applications of these inhibitors extend to treating conditions like cancer, HIV, Alzheimer’s disease, and more, highlighting the ongoing significance of sulfonamides in drug development and the potential for novel therapeutic avenues (Gulcin & Taslimi, 2018).
作用機序
Target of Action
(N,N,dimethyl)-(3-aminopropyl)sulfonamide hydrochloride, also known as 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride, is a type of sulfonamide . Sulfonamides are known to target and inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth .
Mode of Action
The mode of action of 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride involves its interaction with dihydropteroate synthetase . It acts as a competitive inhibitor, preventing the conversion of p-aminobenzoic acid to dihydropteroate, a key step in folic acid synthesis . This inhibition disrupts the production of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, it prevents the formation of dihydropteroate, a precursor to folic acid . This disruption in the pathway leads to a deficiency in folic acid, which is essential for the synthesis of purines and DNA in bacteria .
Pharmacokinetics
The pharmacokinetics of 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). Most sulfonamides, including this compound, are readily absorbed orally . They are distributed throughout the body and are mainly metabolized by the liver . The kidneys play a significant role in the excretion of sulfonamides . These ADME properties impact the bioavailability of the compound, influencing its therapeutic effectiveness .
Result of Action
The molecular and cellular effects of 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride’s action primarily involve the inhibition of bacterial growth . By disrupting folic acid synthesis, it prevents the production of essential components for DNA synthesis in bacteria . This results in the inhibition of bacterial replication and growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other drugs can impact its pharmacokinetics through drug-drug interactions .
Safety and Hazards
将来の方向性
The search for and development of efficient, environmentally friendly, and economic processes for the preparation of sulfonamides is of great importance in the pharmaceutical industry . The oxidative coupling of thiols and amines has emerged as a highly useful method for synthesizing structurally diverse sulfonamides , indicating a promising direction for future research and development.
特性
IUPAC Name |
3-amino-N,N-dimethylpropane-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O2S.ClH/c1-7(2)10(8,9)5-3-4-6;/h3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSOLHYHKCWMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91893-74-2 | |
| Record name | 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



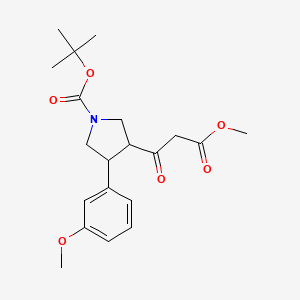



![5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-hexanoic acid methyl ester](/img/structure/B1391721.png)
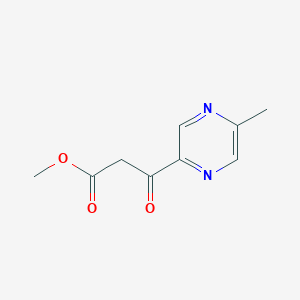
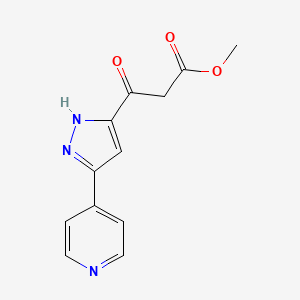
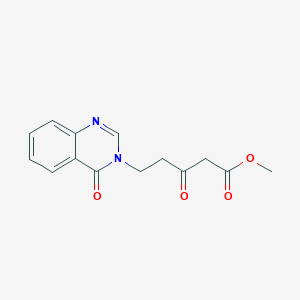
![(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B1391726.png)

